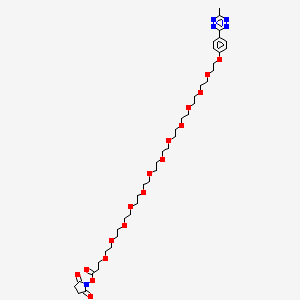![molecular formula C9H9ClN2O B8027643 6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride CAS No. 1951444-59-9](/img/structure/B8027643.png)
6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The presence of the methyl group and the carbaldehyde functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method reported involves the use of sodium hydroxide (NaOH) to promote the cycloisomerization of N-propargylpyridiniums, yielding the desired imidazo[1,2-a]pyridine scaffold . This reaction is performed under ambient, aqueous, and metal-free conditions, making it a green and sustainable approach.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . These methods may require the use of metal catalysts such as copper, iron, gold, ruthenium, or palladium, and often involve undesirable solvents like N,N-dimethylformamide or acetonitrile . Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl group can be substituted with other functional groups through radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and radical initiators for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. For example, imidazo[1,2-a]pyridine derivatives can inhibit c-MET kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival . This makes them useful in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
Uniqueness
6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group and the carbaldehyde functionality allows for versatile modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-3-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c1-7-2-3-9-10-4-8(6-12)11(9)5-7;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJFPFSXDHPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C=O)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-59-9 |
Source


|
| Record name | Imidazo[1,2-a]pyridine-3-carboxaldehyde, 6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027576.png)







![2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B8027632.png)


![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)

